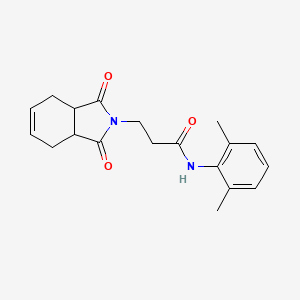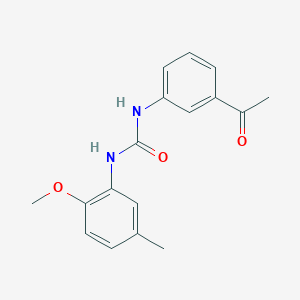![molecular formula C12H11N5S B4640226 2-(METHYLSULFANYL)-6-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B4640226.png)
2-(METHYLSULFANYL)-6-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Vue d'ensemble
Description
2-(METHYLSULFANYL)-6-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-6-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves multicomponent reactions (MCRs). One common method is the reaction of 2-(bis(methylsulfanyl)methylidene)malononitrile with 1H-1,2,4-triazol-3-amine in N,N-dimethylformamide (DMF) in the presence of anhydrous potassium carbonate . Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
the use of scalable and efficient synthetic routes, such as microwave-assisted synthesis, could be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(METHYLSULFANYL)-6-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(METHYLSULFANYL)-6-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A).
Receptor Binding: Binds to receptors like the epidermal growth factor receptor kinase (EGFR) and acts as an inverse agonist for RORγt.
Corrosion Inhibition: Forms self-organizing protective layers on metal surfaces through chemisorption.
Comparaison Avec Des Composés Similaires
2-(METHYLSULFANYL)-6-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,4-Triazolo[1,5-a]pyrimidin-7-ones: Known for their antiviral and anticancer activities.
5-Methyl-7-hydroxy-1,3,4-triazindolizine: Exhibits antibacterial and antifungal properties.
7-Imino-5-(methylsulfanyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile: Used as an antioxidant.
These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the versatility and potential of the triazolopyrimidine scaffold .
Propriétés
IUPAC Name |
2-methylsulfanyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-18-12-15-11-14-7-9(10(13)17(11)16-12)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLJNSHAELERCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(C=NC2=N1)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


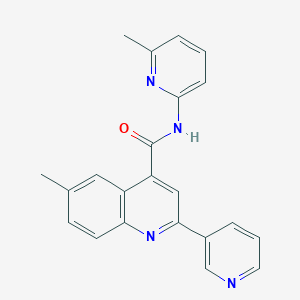
![2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4640150.png)
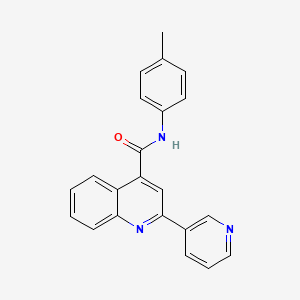
![2-METHYL-N-{5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE](/img/structure/B4640172.png)
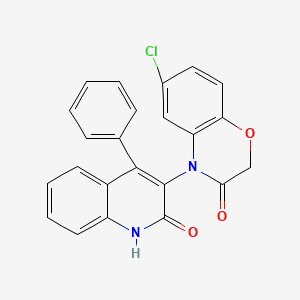
![1-ethyl-N-[3-(phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4640181.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B4640184.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2,5-dimethylphenyl)acrylamide](/img/structure/B4640186.png)
![2-(3-METHYLPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE](/img/structure/B4640193.png)
![1-(2-chlorobenzyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4640207.png)
![ethyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4640221.png)
